3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid
Description
Properties
CAS No. |
98000-18-1 |
|---|---|
Molecular Formula |
C16H19BrN2O8S |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid |
InChI |
InChI=1S/C8H11BrN2O.C6H6O3S.C2H2O4/c1-11(10)5-6-4-7(12)2-3-8(6)9;7-10(8,9)6-4-2-1-3-5-6;3-1(4)2(5)6/h2-4,12H,5,10H2,1H3;1-5H,(H,7,8,9);(H,3,4)(H,5,6) |
InChI Key |
YOCCUXVMEOJHLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)O)Br)N.C1=CC=C(C=C1)S(=O)(=O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The primary organic intermediate, 3-amino-4-bromophenol, is typically synthesized via a three-step process involving diazotization, bromination, and reduction reactions. This method is well-documented for its industrial applicability, mild conditions, and high yield.
Detailed Preparation Steps
| Step | Reaction Type | Conditions & Reagents | Outcome & Notes |
|---|---|---|---|
| 1 | Diazotization | Dissolve 3-nitro-4-aminophenol in hydrobromic acid (40-48 wt%), cool to 0-10°C, add sodium nitrite aqueous solution dropwise over 1-3 hours. | Formation of 3-nitrophenol-4-diazonium salt aqueous solution. Molar ratio of 3-nitro-4-aminophenol to sodium nitrite: 1:1.0-1.2. |
| 2 | Bromination | Add diazonium salt solution dropwise into hydrobromic acid aqueous solution containing cuprous bromide, stir at 40-50°C for 1-2 hours. | Bromination of diazonium salt to 3-nitro-4-bromophenol solid, isolated by crystallization and filtration. |
| 3 | Reduction | Dissolve 3-nitro-4-bromophenol in ethanol, add iron oxide catalyst, heat to 50-100°C, add hydrazine hydrate aqueous solution, react for 2-5 hours. | Reduction of nitro group to amino group, yielding 3-amino-4-bromophenol with high purity and yield. |
This method is characterized by its reasonable design, mild reaction conditions, ease of operation, and suitability for industrial scale production with minimal pollution.
Physicochemical Properties
- Molecular Formula: C6H6BrNO
- Molecular Weight: 188.022 g/mol
- Density: ~1.8 g/cm³
- Boiling Point: ~300 °C at 760 mmHg
- Flash Point: ~135 °C
These properties are relevant for handling and purification steps during synthesis.
Preparation of Benzenesulfonic Acid Derivative: 4-Amino-3-methylbenzenesulfonic Acid
Compound Identity
The benzenesulfonic acid component is often represented by 4-amino-3-methylbenzenesulfonic acid, a key intermediate or salt-forming agent in the target compound.
Preparation and Characteristics
While detailed synthetic routes for 4-amino-3-methylbenzenesulfonic acid are less explicitly documented in the current literature, it is a commercially available compound with the following identifiers:
| Property | Data |
|---|---|
| CAS Number | 98-33-9 |
| Molecular Formula | C7H9NO3S |
| Synonyms | 2-Aminotoluene-5-sulfonic acid, Sodium 4-amino-3-methylbenzenesulfonate (salt form) |
| EC Number | 264-172-0 |
This compound is typically prepared via sulfonation of methyl-substituted aniline derivatives under controlled conditions, followed by purification.
Preparation of Oxalic Acid
Oxalic acid is a well-known dicarboxylic acid commonly used in salt formation and complexation reactions. It is commercially available and can be prepared by oxidation of carbohydrates or by various synthetic routes. For this compound, oxalic acid acts as a co-acid component.
Assembly of the Final Compound: 3-[[amino(methyl)amino]methyl]-4-bromophenol; Benzenesulfonic Acid; Oxalic Acid
General Approach
The final compound involves a substituted bromophenol core functionalized with an amino(methyl)amino methyl group, combined with benzenesulfonic acid and oxalic acid, likely forming a multi-component salt or complex.
Likely Synthetic Strategy
Step 1: Functionalization of 3-Amino-4-Bromophenol
The 3-amino-4-bromophenol synthesized as above can be further reacted with formaldehyde and methylamine or methylamine derivatives to introduce the amino(methyl)amino methyl substituent via Mannich-type reactions.
Step 2: Salt Formation
The functionalized bromophenol is then reacted with benzenesulfonic acid and oxalic acid under controlled conditions (e.g., solvent-mediated crystallization) to form the corresponding salts or co-crystals.
Notes on Reaction Conditions and Yields
The Mannich reaction generally proceeds under mild acidic or neutral conditions, with temperature control between ambient and 60°C to avoid side reactions.
Salt formation with benzenesulfonic acid and oxalic acid is typically achieved by mixing stoichiometric amounts in aqueous or alcoholic solvents, followed by crystallization.
Purification is often done by recrystallization or filtration.
Due to the lack of explicit experimental data in the available literature specifically for this multi-component compound, these steps are inferred from standard synthetic organic chemistry practices and related compound preparations.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-[[amino(methyl)amino]methyl]-4-bromophenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 3-[[amino(methyl)amino]methyl]-4-bromophenol have potential as therapeutic agents. The presence of bromine and amino groups can enhance biological activity, making it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders.
Case Study : A study published in the International Journal of Molecular Sciences highlighted the role of similar compounds in modulating neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety disorders .
Biochemical Assays
This compound can be utilized in biochemical assays due to its ability to interact with various biomolecules. Its structure allows it to function as a probe in enzyme assays or as a substrate for studying enzyme kinetics.
Example Application :
- Enzyme Inhibition Studies : The compound's potential to inhibit specific enzymes can be explored, providing insights into metabolic pathways relevant to disease states.
Material Science
The unique properties of this compound allow it to be explored for use in developing new materials, particularly in coatings and polymers. Its sulfonic acid group can enhance solubility and compatibility with various substrates.
Research Insight : Investigations into polymer composites incorporating this compound have shown improved mechanical properties and thermal stability, making it suitable for applications in electronics and aerospace .
Data Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmacology | Drug development targeting neurological disorders | Enhanced therapeutic efficacy |
| Biochemical Assays | Enzyme kinetics studies | Improved understanding of metabolic pathways |
| Material Science | Development of coatings and polymers | Enhanced mechanical properties |
Mechanism of Action
The mechanism by which 3-[[amino(methyl)amino]methyl]-4-bromophenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
3-[[Amino(methyl)amino]methyl]-4-bromophenol
Benzenesulfonic Acid
Oxalic Acid
- Chelation : Forms stable complexes with Fe(III), facilitating redox reactions and ·OH generation under UV light .
- Decarboxylation : Decomposes at high temperatures (>189°C) to form CO₂ and formic acid.
Research Findings and Contrasts
Stability and Environmental Impact
- 3-[[Amino(methyl)amino]methyl]-4-bromophenol: Brominated aromatics may persist in the environment due to low biodegradability, posing ecotoxicological risks.
- Benzenesulfonic Acid : High water solubility facilitates rapid dispersion but may contribute to aquatic toxicity in high concentrations .
- Oxalic Acid : Biodegradable but can chelate heavy metals, altering their bioavailability in ecosystems .
Data Tables
Table 1: Spectral Data for Analogous Compounds
| Compound (Analog) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) | Source |
|---|---|---|---|---|
| 2-((Benzyl(methyl)amino)methyl)-4-bromophenol | 7.35 (d, J=8 Hz), 4.25 (s) | 152.1 (C-Br), 58.3 (N-CH₂) | 306.0488 [M+H]⁺ |
Table 2: Degradation Efficiency of Fe(III)-Oxalic Acid Complexes
| pH | Fe(III):Oxalic Acid Ratio | DMP Degradation (%) |
|---|---|---|
| 3.0 | 1:10 | 95.2 |
| 5.0 | 1:10 | 63.8 |
| 3.0 | 1:20 | 92.1 |
Data adapted from .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[[amino(methyl)amino]methyl]-4-bromophenol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves introducing the amino(methyl)amino group via nucleophilic substitution or reductive amination. For example, bromophenol derivatives can react with methylamine derivatives under basic conditions (e.g., triethylamine) to form the desired product . Optimization includes controlling reaction temperature (45–60°C) and using catalysts like palladium for cross-coupling reactions. Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of benzenesulfonic acid derivatives in a mixture?
- Methodological Answer : Benzenesulfonic acid derivatives exhibit characteristic IR absorption at ~1180–1120 cm⁻¹ (S=O stretching) and 1040–1000 cm⁻¹ (S-O stretching). In H NMR, aromatic protons adjacent to sulfonic acid groups show deshielded signals (δ 7.5–8.5 ppm). For 3-[[amino(methyl)amino]methyl]-4-bromophenol, the methylamino group appears as a singlet at δ 2.5–3.0 ppm. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Q. What are the key considerations in designing a purification protocol for oxalic acid co-crystallized with aromatic sulfonic acids?
- Methodological Answer : Oxalic acid’s high solubility in water allows selective crystallization via pH adjustment. Co-crystallization with benzenesulfonic acid derivatives requires solvent polarity optimization (e.g., ethanol/water mixtures). Differential solubility at low temperatures (0–4°C) can isolate oxalic acid crystals, while benzenesulfonic acid remains in solution. Purity is confirmed via melting point analysis (oxalic acid: ~189–191°C) .
Advanced Research Questions
Q. What mechanistic insights explain the variability in sulfonation efficiency when synthesizing benzenesulfonic acid derivatives under different catalytic conditions?
- Methodological Answer : Sulfonation efficiency depends on electrophilic substitution mechanisms. Strong acids (e.g., concentrated HSO) favor the formation of benzenesulfonic acid, but competing side reactions (e.g., oxidation) may occur. Catalysts like FeCl enhance regioselectivity by stabilizing the σ-complex intermediate. Kinetic studies via stopped-flow spectroscopy can identify rate-limiting steps under varying conditions .
Q. How do pH and solvent polarity influence the stability of the amino-methylamino group in 3-[[amino(methyl)amino]methyl]-4-bromophenol during storage?
- Methodological Answer : The amino-methylamino group is prone to hydrolysis under acidic conditions (pH < 4). Stability studies in buffered solutions (pH 6–8) show minimal degradation over 30 days. Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing nucleophilic attack, whereas protic solvents (e.g., methanol) accelerate decomposition. Accelerated aging tests (40°C/75% RH) combined with HPLC monitoring quantify degradation pathways .
Q. What strategies can resolve contradictory data arising from competing substitution pathways in the synthesis of bromophenol-sulfonic acid complexes?
- Methodological Answer : Competing pathways (e.g., bromine displacement vs. sulfonation) are resolved using orthogonal protecting groups. For instance, protecting the phenolic -OH with acetyl groups directs sulfonation to the para position. DFT calculations predict thermodynamic favorability of pathways, while LC-MS tracks intermediate formation. Statistical design of experiments (DoE) identifies optimal reagent stoichiometry and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
